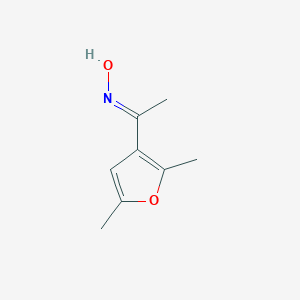
1-(2,5-Dimethyl-3-furyl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethyl-3-furyl)ethanone oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethyl-3-furyl)ethanone oxime is not fully understood. However, it is known to act as a chelator for metal ions such as copper, iron, and zinc. It has also been shown to inhibit the activity of enzymes that require metal ions for their function.
Biochemical and Physiological Effects
1-(2,5-Dimethyl-3-furyl)ethanone oxime has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,5-Dimethyl-3-furyl)ethanone oxime in lab experiments is its versatility. It can be used in various fields such as chemistry, biology, and medicine. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-(2,5-Dimethyl-3-furyl)ethanone oxime is its toxicity. It is toxic if ingested or inhaled and can cause skin irritation.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dimethyl-3-furyl)ethanone oxime. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a biosensor for metal ions. Additionally, further research can be done to understand its mechanism of action and its interaction with metal ions.
Conclusion
In conclusion, 1-(2,5-Dimethyl-3-furyl)ethanone oxime is a versatile compound that has been extensively used in scientific research. It has various biochemical and physiological effects and can be used in various fields such as chemistry, biology, and medicine. Further research is needed to explore its potential as a therapeutic agent and biosensor, and to understand its mechanism of action.
Métodos De Síntesis
1-(2,5-Dimethyl-3-furyl)ethanone oxime can be synthesized using various methods. One of the most common methods is the reaction of furfural with hydroxylamine hydrochloride in the presence of a base. The reaction yields 1-(2,5-Dimethyl-3-furyl)ethanone oxime as a white crystalline solid. Other methods include the reaction of furfural with hydroxylamine sulfate or hydroxylamine acetate.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethyl-3-furyl)ethanone oxime has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chelator in metal ion extraction. It has also been used as a building block in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(NE)-N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3/b9-6+ |
Clave InChI |
XXDVCOUNHMBQLZ-RMKNXTFCSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)/C(=N/O)/C |
SMILES |
CC1=CC(=C(O1)C)C(=NO)C |
SMILES canónico |
CC1=CC(=C(O1)C)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



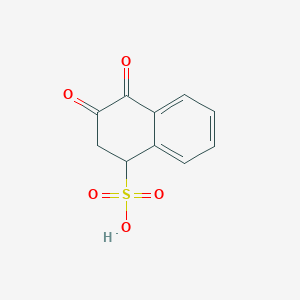

![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
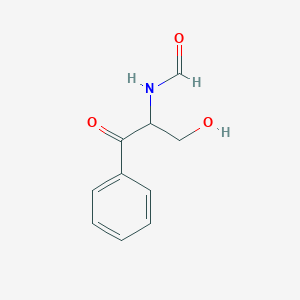
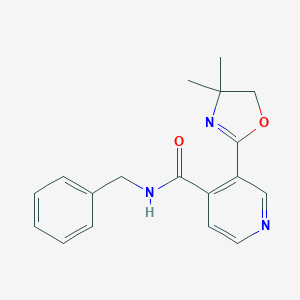
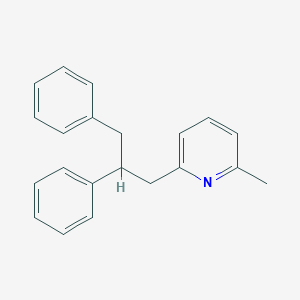

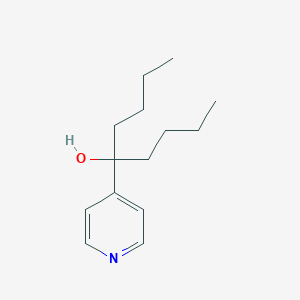

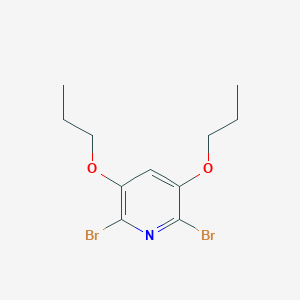
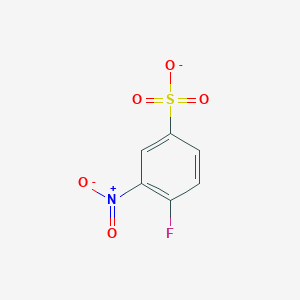

![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)